molecular formula C17H22FNO5 B1469523 1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid CAS No. 1421065-54-4

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

Cat. No. B1469523
CAS RN: 1421065-54-4
M. Wt: 339.4 g/mol
InChI Key: OCXKKTLFKNJDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, or TBFPP, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is a popular reagent in organic synthesis. TBFPP is also used in pharmaceutical research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

TBFPP is used in a variety of scientific research applications, including pharmaceutical research and organic synthesis. It is used in the synthesis of a variety of compounds, such as peptides and polymers. TBFPP is also used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP is used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.

Mechanism of Action

TBFPP is a reagent used in organic synthesis and is used to form a variety of compounds. It is a catalyst that is used to facilitate the reaction of 4-fluorophenol and piperidine to form TBFPP. The palladium catalyst is used to form a palladium-piperidine complex, which then reacts with the 4-fluorophenol to form TBFPP.
Biochemical and Physiological Effects
TBFPP has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity, and it has been studied for its potential to inhibit the growth of fungal infections. In addition, TBFPP has been studied for its potential to inhibit the growth of cancer cells. It has been shown to have anti-inflammatory activity, and it has been studied for its potential to reduce inflammation.

Advantages and Limitations for Lab Experiments

TBFPP is a popular reagent for organic synthesis and is used in a variety of scientific research applications. It is a relatively simple compound to synthesize and is relatively inexpensive. However, TBFPP is a relatively unstable compound and can be difficult to store and work with. In addition, TBFPP is toxic and should be handled with care.

Future Directions

TBFPP has a variety of potential future directions. It could be used in the synthesis of more complex compounds, such as peptides and polymers. It could also be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP could be studied for its potential to inhibit the growth of cancer cells and for its potential to reduce inflammation. Finally, TBFPP could be studied for its potential to be used as a therapeutic agent.

properties

IUPAC Name

4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXKKTLFKNJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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